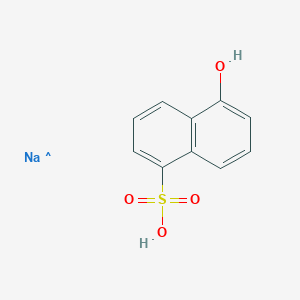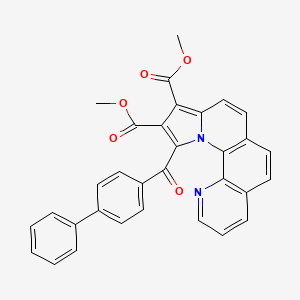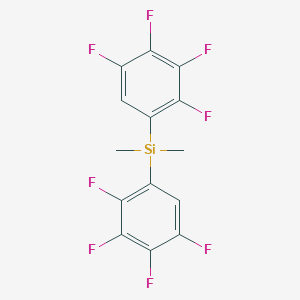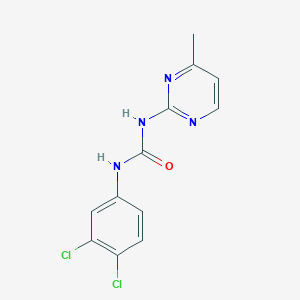![molecular formula C21H14O B15075018 Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde CAS No. 1469-54-1](/img/structure/B15075018.png)
Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE is a derivative of triptycene, a hydrocarbon known for its unique paddlewheel or propeller-shaped structure. This compound is characterized by its rigid framework, which consists of three benzene rings joined by two sp³ carbon atoms, forming a D₃h-symmetric structure with a barrelene core .
准备方法
The synthesis of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of triptycene derivatives.
Reaction Conditions: Various reagents and catalysts are employed to introduce the carboxaldehyde group at the 9-position of the triptycene framework.
Industrial Production: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
化学反应分析
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the benzene rings, using reagents like halogens and amines.
Common Reagents and Conditions: Typical reagents include bromine, methoxy groups, and various amines.
Major Products: The major products formed from these reactions include quinone derivatives, alcohols, and substituted triptycenes.
科学研究应用
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it useful in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts
作用机制
The mechanism of action of 9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.
相似化合物的比较
9,10-DIHYDRO-9,10(1’,2’)-BENZENOANTHRACENE-9-CARBOXALDEHYDE can be compared with other similar compounds:
Triptycene: The parent compound, triptycene, shares the same rigid framework but lacks the carboxaldehyde group.
9,10-Dihydro-9,10-ethanoanthracene: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications
9,10-Dihydro-9,10-diboraanthracene: Another related compound, known for its use in hydroboration reactions.
属性
CAS 编号 |
1469-54-1 |
|---|---|
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC 名称 |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde |
InChI |
InChI=1S/C21H14O/c22-13-21-17-10-4-1-7-14(17)20(15-8-2-5-11-18(15)21)16-9-3-6-12-19(16)21/h1-13,20H |
InChI 键 |
YCUJEHWKRVARJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


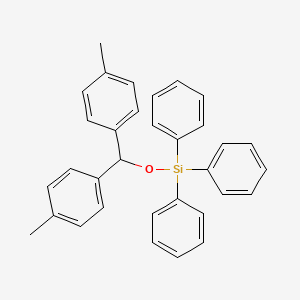
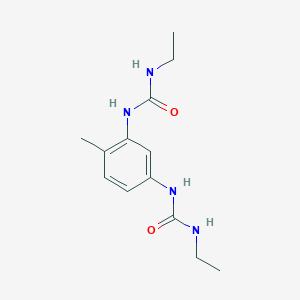
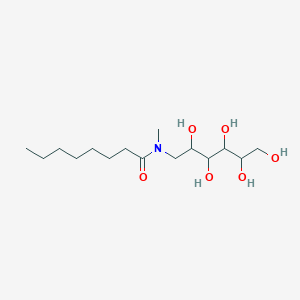
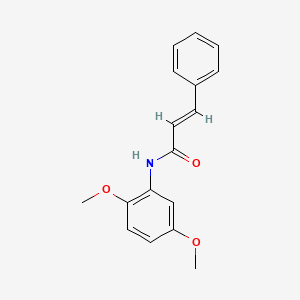
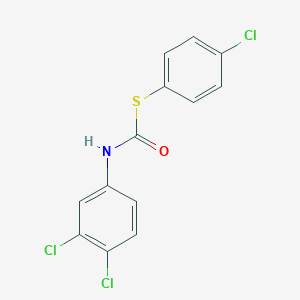
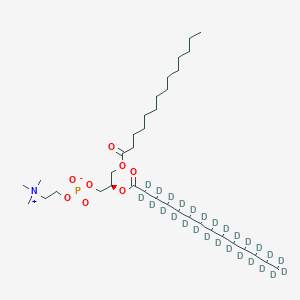
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
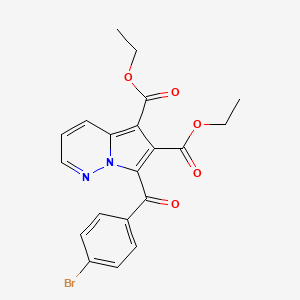
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
